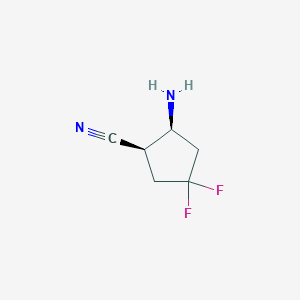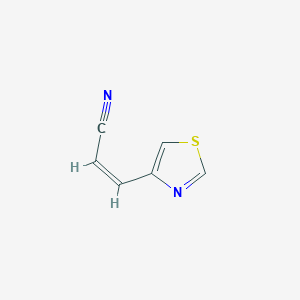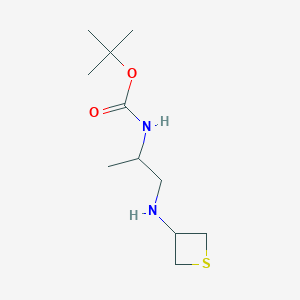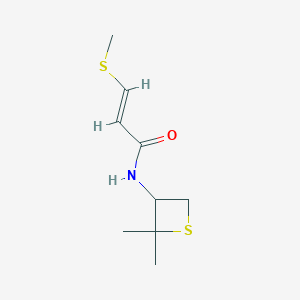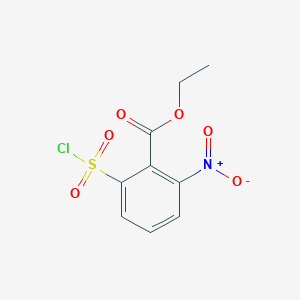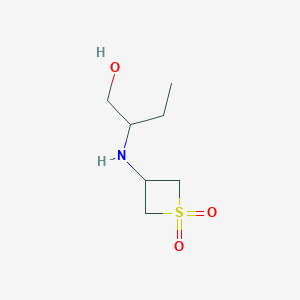
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is known for its unique structure, which includes a thietane ring, a hydroxybutan-2-yl group, and an amino group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of thietane-1,1-dioxide with 1-hydroxybutan-2-amine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
the laboratory synthesis methods can be scaled up with appropriate modifications to meet industrial requirements .
Chemical Reactions Analysis
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as:
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Amino alcohols: Compounds with both amino and hydroxy groups, like 1-amino-2-propanol, have similar functional groups but different ring structures.
Sulfoxides and sulfones: These compounds contain sulfur-oxygen bonds and can be derived from the oxidation of thietane derivatives.
The uniqueness of this compound lies in its combination of the thietane ring, amino group, and hydroxybutan-2-yl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c1-2-6(3-9)8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3 |
InChI Key |
ZANGSBBVPDXYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
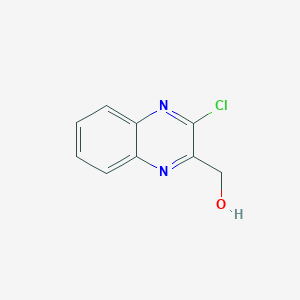
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
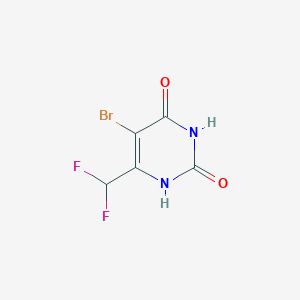
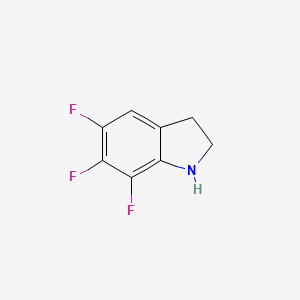
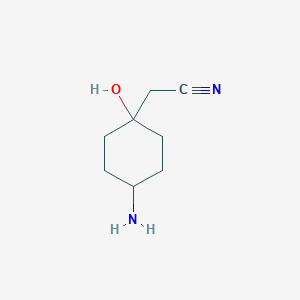
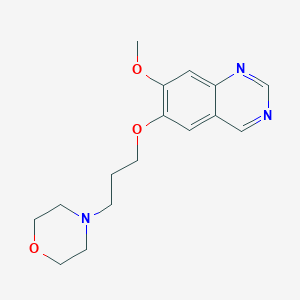

![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
